The compound "2-(piperidin-3-yl)-1H-benzo[d]imidazole" and its derivatives have garnered significant interest in the scientific community due to their potential applications in various fields, particularly as pharmacological agents. The structural motif of benzimidazole coupled with a piperidine ring is a common feature in molecules that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and as ligands for receptor modulation. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of this compound and its derivatives across different research studies.
The synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines has led to the discovery of novel potent antitumor agents. These compounds have been characterized and evaluated against a range of cancer lines, demonstrating selective cytotoxicity and minimal harm to normal cells. The leading compound from this series has shown comparable inhibitory concentration levels to doxorubicin, a well-known chemotherapy drug, making it a candidate for further development as an anticancer agent1.
The discovery of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potential anti-inflammatory agents has opened new avenues for treating inflammatory conditions. The synthesized compounds have shown significant inhibitory activity on NO and TNF-α production, with one derivative outperforming ibuprofen in an in vivo model. This suggests the potential for these compounds to be developed into new anti-inflammatory medications2.
The antibacterial properties of 2-piperidin-4-yl-benzimidazoles have been explored, with certain compounds inhibiting bacterial growth at low micromolar concentrations. These derivatives are effective against clinically important bacteria, including enterococci, and represent a promising class of potential antibacterial agents3.
Benzimidazole derivatives have also been investigated for their role in neurological disorders. For example, a 4-benzyl-1-piperidinylalkynylpyrrole derivative has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential as a treatment for Parkinson's disease when administered orally4.
New thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole have been synthesized and characterized, showing good antimicrobial and antioxidant activities. These compounds have been compared to standard drugs, indicating their potential as lead compounds for further development6.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazoles are recognized for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
The synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole typically involves several key steps:
The final product is purified through recrystallization or chromatography techniques, ensuring high purity levels suitable for further applications.
The molecular structure of 2-(piperidin-3-yl)-1H-benzo[d]imidazole can be described as follows:
2-(piperidin-3-yl)-1H-benzo[d]imidazole undergoes several types of chemical reactions:
The mechanism of action for 2-(piperidin-3-yl)-1H-benzo[d]imidazole primarily involves its interaction with histamine receptors:
Research indicates that compounds within this class may exhibit sedative properties alongside their antihistaminic effects.
The physical and chemical properties of 2-(piperidin-3-yl)-1H-benzo[d]imidazole include:
The compound's stability under various pH conditions and temperatures is crucial for its application in pharmaceuticals.
2-(piperidin-3-yl)-1H-benzo[d]imidazole has several scientific applications:
Recent studies have highlighted its potential as an anti-inflammatory agent, showing significant inhibitory activity against nitric oxide production and tumor necrosis factor-alpha release in macrophage models .
The compound is systematically named as 2-(piperidin-3-yl)-1H-benzo[d]imidazole, reflecting its fusion of a benzimidazole core with a piperidine substituent at the 3-position. Its molecular formula is C₁₂H₁₅N₃, corresponding to a molecular weight of 201.27 g/mol [1] [3] [4]. The CAS Registry Number 123771-23-3 uniquely identifies this compound in chemical databases [1] [4]. Canonical SMILES (C1NCCCC1C1NC2=CC=CC=C2N=1) and InChIKey (LQZIJJKVPOTLRE-UHFFFAOYSA-N) further specify its atomic connectivity and stereochemical properties [3] [4].
Table 1: Fundamental Identifiers
Property | Value |
---|---|
IUPAC Name | 2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
CAS No. | 123771-23-3 |
Molecular Formula | C₁₂H₁₅N₃ |
Molecular Weight | 201.27 g/mol |
Canonical SMILES | C1NCCCC1C1NC2=CC=CC=C2N=1 |
InChIKey | LQZIJJKVPOTLRE-UHFFFAOYSA-N |
Spectroscopic data confirm the structure and purity of 2-(piperidin-3-yl)-1H-benzo[d]imidazole. Nuclear Magnetic Resonance (¹H NMR) analysis verifies proton environments consistent with the predicted molecular architecture. For instance, the piperidinyl protons resonate between δ 1.5–3.0 ppm, while benzimidazole aromatic protons appear at δ 7.2–7.8 ppm [1] [5]. The compound exhibits ≥95.0% purity via High-Performance Liquid Chromatography (HPLC), though detailed mass spectral (MS) or infrared (IR) data remain unreported in available literature [1] [6].
Table 2: Documented Spectroscopic Data
Technique | Key Observations |
---|---|
¹H NMR | Consistent with structure; aromatic H: δ 7.2–7.8 ppm; piperidinyl H: δ 1.5–3.0 ppm |
HPLC | Purity ≥95.0% |
MS/IR | Not publicly reported |
No single-crystal X-ray diffraction studies for this compound are documented in the surveyed literature. Consequently, precise bond lengths, angles, and unit cell parameters remain uncharacterized. Empirically, the solid appears as a yellow to brown powder [1] [5]. It requires storage at 2–8°C with protection from light, suggesting sensitivity to environmental degradation [1] [6]. Hygroscopicity, melting point, and thermal decomposition behavior are unspecified, presenting opportunities for future crystallographic investigation.
The benzimidazole-piperidine hybrid exhibits complex tautomeric equilibria and pH-dependent protonation:
Table 3: Protonation Sites and Theoretical pKa Values
Site | Function | Protonation Effect |
---|---|---|
Benzimidazole (N1) | Weakly acidic (pKa ~12–13) | Deprotonation forms anionic species |
Benzimidazole (N3) | Weakly basic | Protonation unlikely below pH 3 |
Piperidinyl nitrogen | Moderately basic (pKa ~10–11) | Protonation enhances solubility in acidic media |
The compound’s spectroscopic and reactive profiles are intrinsically linked to these equilibria. For example, ¹H NMR shifts in acidic buffers would reveal piperidinyl protonation, while the benzimidazole ring’s aromaticity remains preserved across pH gradients [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7